Hydroxycarbonyl pKa Shifts: Impact on Ionization State at Physiological pH
The pKa of a hydroxycarbonyl (carboxyl) group is not fixed but is profoundly influenced by adjacent substituents. A standard aliphatic carboxylic acid like acetic acid has a pKa of ~4.76. The introduction of an electron-withdrawing hydroxyl group on the alpha-carbon, as in lactic acid, lowers the pKa significantly to 3.86 [1]. In contrast, substitution with electron-donating groups can raise the pKa, as seen in butyric acid (pKa ~4.82) [2]. At physiological pH 7.4, a shift of nearly one pKa unit alters the ratio of ionized carboxylate to neutral carboxylic acid by approximately 8-fold, a critical determinant for membrane permeability and target binding.
| Evidence Dimension | Acid dissociation constant (pKa) in aqueous solution |
|---|---|
| Target Compound Data | Lactic acid pKa = 3.86 |
| Comparator Or Baseline | Acetic acid pKa = 4.76; Butyric acid pKa = 4.82 |
| Quantified Difference | Lactic acid pKa is 0.90 units lower than acetic acid and 0.96 units lower than butyric acid |
| Conditions | Aqueous solution, 25°C |
Why This Matters
A 0.9-unit lower pKa means lactic acid is ~90% ionized at pH 7.4 versus ~0.2% for acetic acid, drastically altering its bioavailability and pharmaceutical formulation requirements.
- [1] PubChem. Lactic Acid (Compound Summary). National Center for Biotechnology Information, 2025. View Source
- [2] Haynes, W. M. CRC Handbook of Chemistry and Physics, 97th Edition; CRC Press: Boca Raton, FL, 2016. View Source
